5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid
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Overview
Description
5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid is a synthetic organic compound primarily used in scientific research and as a synthetic intermediate . It is characterized by the presence of a valeric acid backbone with a 3-(1,1,2,2-tetrafluoroethoxy)phenyl group and a ketone functional group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid typically involves multi-step organic reactions. One common method includes the reaction of 3-(1,1,2,2-tetrafluoroethoxy)benzene with a suitable valeric acid derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, such as the ketone and phenyl groups. These interactions can influence various biochemical processes, including enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5-phenylvaleric acid: Lacks the tetrafluoroethoxy group, resulting in different chemical properties.
5-Oxo-5-[3-(trifluoromethoxy)phenyl]valeric acid: Contains a trifluoromethoxy group instead of tetrafluoroethoxy, leading to variations in reactivity and applications.
Uniqueness
5-Oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]valeric acid is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct electronic and steric effects.
Properties
IUPAC Name |
5-oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4O4/c14-12(15)13(16,17)21-9-4-1-3-8(7-9)10(18)5-2-6-11(19)20/h1,3-4,7,12H,2,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVXFDGPXTZRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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